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Introduction

Trimesitylborane (B(Mes)s), a sterically hindered triarylborane, has emerged as a key reagent
in the field of frustrated Lewis pair (FLP) chemistry. Its bulky mesityl groups prevent the
formation of classical Lewis adducts with many Lewis bases, leading to a "frustrated"” state that
can be harnessed to activate a variety of small molecules. This reactivity has significant
implications for metal-free catalysis, with applications in hydrogenation, carbon dioxide
reduction, and the activation of other challenging substrates. These application notes provide
an overview of the use of trimesitylborane in small molecule activation, including detailed
experimental protocols and quantitative data.

Activation of Dihydrogen (H2)

Trimesitylborane, in combination with a sterically hindered phosphine or amine, forms a
frustrated Lewis pair capable of the heterolytic cleavage of dihydrogen. This process generates
a phosphonium or ammonium cation and a hydridoborate anion, which can then be utilized in
metal-free hydrogenation reactions.

Application: Catalytic Hydrogenation of Imines
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The FLP system comprising trimesitylborane and a suitable Lewis base can catalyze the
hydrogenation of imines to the corresponding amines. The choice of Lewis base and reaction
conditions can influence the efficiency and selectivity of the reaction.

Quantitative Data for Imine Hydrogenation
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Experimental Protocol: Catalytic Hydrogenation of N-
Benzylideneaniline

Materials:
o Trimesitylborane (MessB)

o Tris(tert-butyl)phosphine (tBusP)
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» N-Benzylideneaniline

e Anhydrous toluene

» High-pressure reactor equipped with a magnetic stir bar
Procedure:

 In a glovebox, a high-pressure reactor is charged with trimesitylborane (5 mol%), tris(tert-
butyl)phosphine (5 mol%), and N-benzylideneaniline (1.0 mmol).

e Anhydrous toluene (5 mL) is added to the reactor.

e The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.
e The reactor is purged with hydrogen gas three times.

o The reactor is pressurized with hydrogen to 4 bar.

e The reaction mixture is stirred at 80°C for 24 hours.

o After cooling to room temperature, the reactor is carefully depressurized.

e The solvent is removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel to yield N-
benzylaniline.
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Fig. 1: Experimental workflow for the catalytic hydrogenation of an imine.

Activation of Carbon Dioxide (COz2)
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Frustrated Lewis pairs involving trimesitylborane can capture and activate carbon dioxide, a
greenhouse gas, enabling its conversion into valuable chemicals. The Lewis basic component
of the FLP attacks the electrophilic carbon of COz, while the Lewis acidic boron center of
trimesitylborane coordinates to one of the oxygen atoms.

Application: Catalytic Reduction of CO2 to Formate
Derivatives

The trimesitylborane-based FLP system can be used for the catalytic reduction of CO2 to
formate derivatives in the presence of a suitable hydride source, such as a silane or another
borane.

Quantitative Data for CO2 Reduction
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Experimental Protocol: Catalytic Hydrosilylation of CO2

Materials:
o Trimesitylborane (MessB)
o Tris(tert-butyl)phosphine (tBusP)

¢ Phenylsilane (PhSiH3)
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e Anhydrous benzene

e Schlenk flask equipped with a magnetic stir bar
e CO:2 balloon

Procedure:

» In a glovebox, a Schlenk flask is charged with trimesitylborane (5 mol%) and tris(tert-
butyl)phosphine (5 mol%).

e Anhydrous benzene (10 mL) is added, and the mixture is stirred until a homogeneous
solution is formed.

e Phenylsilane (1.2 mmol) is added to the solution.

e The flask is sealed with a septum, removed from the glovebox, and connected to a COz
balloon via a needle.

e The reaction mixture is stirred under a CO2 atmosphere (1 atm) at room temperature for 72
hours.

e The reaction progress can be monitored by *H and 1B NMR spectroscopy.

o Upon completion, the solvent is removed in vacuo, and the resulting silyl formate can be
characterized.
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FLP Formation & CO2 Activation
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Fig. 2: Generalized pathway for FLP-catalyzed CO: reduction.

Activation of Sulfur Dioxide (SOz) and Nitrous Oxide
(N20)

The reactivity of trimesitylborane-based FLPs extends to other small molecules like sulfur
dioxide (SO3z) and nitrous oxide (N20). While detailed catalytic applications are less explored
compared to H2 and CO3, the initial activation and formation of adducts have been reported.

Application: Stoichiometric Activation of SOz

Trimesitylborane in combination with a phosphine can react with SOz to form a zwitterionic
adduct where the sulfur atom is bound to the phosphine and one oxygen atom is bound to the
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boron.

Spectroscopic Data for SO2 Adduct

Adduct B NMR (ppm) 3P NMR (ppm) IR (v(SO2), cm™?)

[tBusP(SO2)B(Mes)s]  ~10.5 ~65.2 1150, 1055

Experimental Protocol: Formation of
[tBusP(S0O2)B(Mes)s] Adduct

Materials:

Trimesitylborane (MessB)

Tris(tert-butyl)phosphine (tBusP)

Sulfur dioxide (gas)

Anhydrous pentane

Schlenk tube

Procedure:

In a glovebox, a Schlenk tube is charged with a solution of trimesitylborane (0.1 mmol) and
tris(tert-butyl)phosphine (0.1 mmol) in anhydrous pentane (5 mL).

e The solution is cooled to -78°C using a dry ice/acetone bath.

o A slow stream of sulfur dioxide gas is bubbled through the solution for 10 minutes.

e The reaction mixture is allowed to slowly warm to room temperature.

e Acolorless precipitate of the adduct will form.

e The precipitate is isolated by filtration, washed with cold pentane, and dried under vacuum.
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e The product can be characterized by multinuclear NMR and IR spectroscopy.

Note on N20 Activation

The activation of nitrous oxide by trimesitylborane-based FLPs is less documented in
experimental literature compared to other small molecules. Theoretical studies suggest that the
formation of an adduct is feasible, but experimental realization and subsequent reactivity are
still areas of active research.

Conclusion

Trimesitylborane is a versatile Lewis acid for the construction of frustrated Lewis pairs
capable of activating a range of small molecules. The steric bulk of the mesityl groups is crucial
for preventing classical adduct formation and enabling the "frustrated"” reactivity. The
application of trimesitylborane in metal-free catalysis, particularly in hydrogenation and CO:2
reduction, offers a promising avenue for sustainable chemical transformations. Further
research into the activation of other small molecules like SOz and N20O with trimesitylborane-
based FLPs is expected to unveil new catalytic processes.

 To cite this document: BenchChem. [Application Notes and Protocols: Trimesitylborane in the
Activation of Small Molecules]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594746#trimesitylborane-in-the-activation-of-small-
molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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